molecular formula C12H16F3O4P B2952374 [(1R)-2,2-difluoro-1-(4-fluorophenyl)ethyl] diethyl phosphate CAS No. 191014-12-7

[(1R)-2,2-difluoro-1-(4-fluorophenyl)ethyl] diethyl phosphate

Cat. No.: B2952374
CAS No.: 191014-12-7
M. Wt: 312.225
InChI Key: FQKRJJOWTIARCK-LLVKDONJSA-N
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Description

[(1R)-2,2-difluoro-1-(4-fluorophenyl)ethyl] diethyl phosphate is a chemical compound that features a unique combination of fluorine atoms and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-2,2-difluoro-1-(4-fluorophenyl)ethyl] diethyl phosphate typically involves the reaction of 2,2-difluoro-1-(4-fluorophenyl)ethanol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1R)-2,2-difluoro-1-(4-fluorophenyl)ethyl] diethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates or phosphonates.

    Reduction: Reduction reactions can lead to the formation of difluoroethyl derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of phosphates or phosphonates.

    Reduction: Formation of difluoroethyl derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

[(1R)-2,2-difluoro-1-(4-fluorophenyl)ethyl] diethyl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1R)-2,2-difluoro-1-(4-fluorophenyl)ethyl] diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. Additionally, the phosphate group can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

[(1R)-2,2-difluoro-1-(4-fluorophenyl)ethyl] diethyl phosphate can be compared with other fluorinated phosphates and phosphonates. Similar compounds include:

  • 2,2-difluoroethyl phosphate
  • 4-fluorophenyl phosphate
  • Diethyl fluorophosphate

Uniqueness

The unique combination of difluoroethyl and fluorophenyl groups in this compound distinguishes it from other similar compounds. This structural arrangement imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(1R)-2,2-difluoro-1-(4-fluorophenyl)ethyl] diethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3O4P/c1-3-17-20(16,18-4-2)19-11(12(14)15)9-5-7-10(13)8-6-9/h5-8,11-12H,3-4H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKRJJOWTIARCK-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC(C1=CC=C(C=C1)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(OCC)O[C@H](C1=CC=C(C=C1)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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